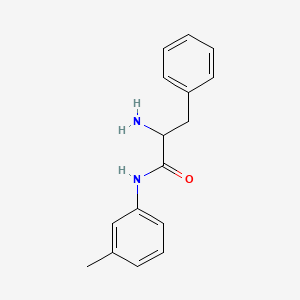
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene is a complex organic compound known for its unique structural properties and applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene typically involves a series of organic reactions. One common method is the Friedel–Crafts alkylation reaction, where the photoactive unit is reacted with formaldehyde dimethyl acetal under specific conditions . This reaction results in the formation of hyper-crosslinked porous organic polymers, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The process would require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic polymers and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 1,2,3,5-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-4,6-dicyanobenzene
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, stability, and suitability for various applications .
Properties
CAS No. |
2153433-46-4 |
|---|---|
Molecular Formula |
C88H96N6 |
Molecular Weight |
1237.7 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)79(93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)68(50-90)78(77)92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92/h25-48H,1-24H3 |
InChI Key |
CQURZDSEPSHGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)








![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)

